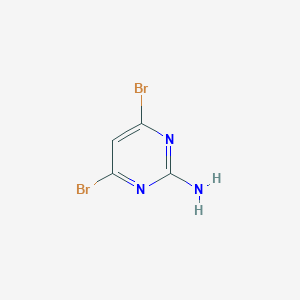

2-Amino-4,6-dibromopyrimidine

Description

Overview of Pyrimidine (B1678525) Derivatives in Chemical Research

The pyrimidine ring system is a cornerstone of organic chemistry, widely found in nature within essential biomolecules like the nucleobases cytosine, thymine, and uracil, as well as in vitamin B1 (thiamine). wikipedia.org Its prevalence extends to numerous synthetic compounds. wikipedia.org

Historical Context of Pyrimidine Synthesis and Derivatization

While pyrimidine derivatives such as alloxan (B1665706) were identified in the early 19th century, the first laboratory synthesis of a pyrimidine compound, specifically barbituric acid, was achieved by Grimaux in 1879. wikipedia.org This was followed by the seminal work of Arthur Pinner, who began a systematic study of pyrimidines in 1884 by synthesizing derivatives through the condensation of amidines with ethyl acetoacetate. wikipedia.orgslideshare.net Pinner, who also proposed the name "pyrimidin" in 1885, developed what is now known as the Pinner synthesis, a key method involving the acid-catalyzed condensation of an amidine with a 1,3-dicarbonyl compound to form the heterocyclic ring. wikipedia.orgslideshare.netresearchgate.net This principal synthesis method remains a typical route for producing 2-substituted pyrimidines. wikipedia.org The parent, unsubstituted pyrimidine molecule was first prepared in 1900 by Gabriel and Colman. wikipedia.org

Significance of Halogenated Pyrimidines in Synthetic Chemistry

Halogenated pyrimidines are exceptionally valuable building blocks in synthetic organic chemistry. beilstein-journals.orgrsc.org The pyrimidine ring is naturally electron-deficient, and the introduction of halogen atoms further enhances its reactivity, making it a prime substrate for a variety of transformations. beilstein-journals.orgresearchgate.net These compounds are particularly important in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental for creating new carbon-carbon bonds to form complex biaryl and heteroaryl structures. nih.govnih.govacs.orgacs.org

The reactivity of halogens on the pyrimidine ring often follows a predictable order, allowing for regioselective substitutions. For instance, in 2,4,6-trichloropyrimidine, the halogen at position 4 is the most reactive, followed by the one at position 6, and lastly the one at position 2. acs.org This differential reactivity enables chemists to sequentially introduce different functional groups onto the pyrimidine scaffold. beilstein-journals.org Furthermore, halogenated pyrimidines are key intermediates for nucleophilic aromatic substitution (SNAr) reactions, where a nucleophile displaces a halide ion, providing a direct route to a diverse range of substituted pyrimidines. beilstein-journals.orgwikipedia.orgdalalinstitute.com

Unique Structural Features and Reactivity of 2-Amino-4,6-dibromopyrimidine

This compound is a crystalline solid recognized for its distinct chemical properties imparted by its specific arrangement of substituents. chemdad.comchembk.comlookchem.com

| Property | Value |

| Molecular Formula | C₄H₃Br₂N₃ chembk.comchemscene.com |

| Molecular Weight | 252.89 g/mol chembk.comchem-contract.com |

| Melting Point | 190-193°C chemdad.comchembk.com |

| Boiling Point | 391.2±45.0 °C (Predicted) chemdad.com |

| Density | 2.287 g/cm³ chemdad.comchembk.com |

| Table 1: Physicochemical Properties of this compound |

Influence of Bromine Substituents on Pyrimidine Ring Reactivity

The two bromine atoms at the C4 and C6 positions are powerful electron-withdrawing groups. Their presence significantly decreases the electron density of the aromatic pyrimidine ring, making it highly electrophilic. beilstein-journals.orgrsc.org This electronic feature makes the carbon atoms bonded to the bromine atoms susceptible to nucleophilic attack. wikipedia.org Consequently, this compound is an excellent substrate for nucleophilic aromatic substitution reactions, where the bromine atoms can be displaced by various nucleophiles. vulcanchem.commdpi.com

Furthermore, the carbon-bromine bonds serve as active sites for palladium-catalyzed cross-coupling reactions. nih.govrsc.org In dihalopyrimidines, substitution reactions typically favor the C4 position over the C2 position. nih.govdigitellinc.com This established reactivity pattern allows for selective functionalization, where one bromine atom can be replaced while the other remains for subsequent chemical modification.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4,6-dibromopyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Br2N3/c5-2-1-3(6)9-4(7)8-2/h1H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJGGFMZIJOFJAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1Br)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Br2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70603941 | |

| Record name | 4,6-Dibromopyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856973-26-7 | |

| Record name | 4,6-Dibromopyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70603941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Amino 4,6 Dibromopyrimidine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis focuses on the introduction of bromine atoms onto an existing aminopyrimidine core. This approach is advantageous in terms of step economy but requires careful control of reaction conditions to achieve the desired regioselectivity and level of halogenation.

Bromination of Aminopyrimidine Precursors

The direct bromination of 2-aminopyrimidine (B69317) is a primary route for synthesizing 2-amino-4,6-dibromopyrimidine. This electrophilic aromatic substitution reaction must be carefully managed to ensure the bromine atoms are directed to the C4 and C6 positions of the pyrimidine (B1678525) ring.

Regioselective Bromination Techniques

Regioselectivity in the bromination of aminopyrimidines is crucial for the successful synthesis of the target compound. The amino group at the C2 position is an activating group, while the nitrogen atoms within the pyrimidine ring are electron-withdrawing, influencing the positions susceptible to electrophilic attack. The carbon-bromine bonds that are formed serve as active sites for subsequent reactions like palladium-catalyzed cross-coupling.

Developing regioselective electrophilic aromatic brominations is a significant area of research. mdpi.com Various reagents and conditions have been explored to achieve high positional selectivity. nih.gov For instance, reagents like N-bromosuccinimide (NBS), sometimes used with silica (B1680970) gel, are known for their utility in regioselective aromatic brominations. mdpi.com While specific conditions for the dibromination of 2-aminopyrimidine at the 4 and 6 positions are proprietary or detailed in specific patents, the general principle involves activating the pyrimidine ring sufficiently for substitution while directing the electrophile away from the less reactive positions.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction parameters is essential for maximizing the yield and purity of this compound. Key factors include the choice of brominating agent, solvent, reaction temperature, and reaction time. Single-factor optimization is a common strategy to enhance yield. For instance, controlling the stoichiometry of the brominating agent is critical to prevent the formation of mono-brominated or over-brominated side products. The reaction temperature can influence the reaction rate and the formation of impurities. A suitable solvent must dissolve the reactants while being inert to the brominating agent. Post-reaction workup and purification, often involving crystallization or chromatography, are necessary to isolate the product with high purity.

Synthesis from Dihydroxypyrimidine Precursors

An alternative and widely employed strategy for synthesizing halogenated aminopyrimidines involves starting from dihydroxy-pyrimidine precursors. This multi-step approach typically involves the synthesis of 2-amino-4,6-dihydroxypyrimidine (B16511), followed by a halogenation step.

Synthesis from Dihydroxypyrimidine Precursors

A common pathway to 2-amino-4,6-dihalopyrimidines begins with 2-amino-4,6-dihydroxypyrimidine. This intermediate is typically synthesized through the condensation of guanidine (B92328) with a malonic ester derivative. chemicalbook.com For example, reacting guanidine hydrochloride with dimethyl malonate in the presence of a strong base like sodium methoxide (B1231860) yields 2-amino-4,6-dihydroxypyrimidine. chemicalbook.com This precursor is then converted to the dihalo-derivative.

Halogenation using Phosphorus Oxyhalides

The conversion of the hydroxyl groups in 2-amino-4,6-dihydroxypyrimidine to halogens is a critical step. Phosphorus oxyhalides, particularly phosphorus oxychloride (POCl₃), are frequently used for this transformation to produce 2-amino-4,6-dichloropyrimidine (B145751). nih.govmdpi.comgoogle.com This reaction, often referred to as a Vilsmeier-Haack reaction, efficiently replaces the hydroxyl groups with chlorine atoms. researchgate.net The resulting 2-amino-4,6-dichloropyrimidine is a key intermediate that can be used in subsequent reactions. While direct conversion to the dibromo-compound using phosphorus oxybromide (POBr₃) is less commonly detailed, the dichloro-intermediate provides a versatile platform for further functionalization. The process is typically carried out by slurrying the dihydroxypyrimidine in phosphorus oxychloride. google.com

| Starting Material (Dihydroxy-) | Yield (%) | Product (Dichloro-) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 2-Amino-5-methylpyrimidine-4,6-diol | 91 | 4,6-Dichloro-5-methylpyrimidin-2-amine | N/A | N/A |

| 2-Amino-5-ethylpyrimidine-4,6-diol | 88 | 4,6-Dichloro-5-ethylpyrimidin-2-amine | 82 | 183–185 |

| 2-Amino-5-phenylpyrimidine-4,6-diol | N/A | 4,6-Dichloro-5-phenylpyrimidin-2-amine | 71 | 193–195 |

Comparative Analysis of Chlorination vs. Bromination Pathways

In the synthesis of halogenated pyrimidines, the choice between chlorination and bromination is critical, as it significantly influences the reaction's selectivity, reactivity, and the profile of potential byproducts. The differences in these pathways are rooted in the fundamental properties of chlorine and bromine, including their electronegativity, atomic size, and the strength of the bonds they form.

Generally, chlorination is a more reactive and less selective process compared to bromination. libretexts.orgstackexchange.com This is explained by the Hammond postulate, which states that the transition state of an exothermic reaction step will resemble the reactants, while the transition state of an endothermic step will resemble the products. masterorganicchemistry.com The hydrogen abstraction step in free-radical chlorination is exothermic, leading to a low-energy, "early" transition state that is less sensitive to the stability of the resulting radical. masterorganicchemistry.com Consequently, chlorine is less discriminate about which hydrogen atom it abstracts, often leading to a mixture of isomeric products. libretexts.org In contrast, the equivalent step in bromination is endothermic, resulting in a "late" transition state that more closely resembles the product radical. masterorganicchemistry.com This makes the reaction highly sensitive to the stability of the radical intermediate, and bromine will preferentially attack the position that forms the most stable radical, leading to higher selectivity. masterorganicchemistry.comyoutube.com

While these principles are often discussed in the context of alkane halogenation, they provide insight into the halogenation of heterocyclic systems like pyrimidines. The formation of the carbon-halogen bond is a key step. The H-Cl bond is significantly stronger (103 kcal/mol) than the H-Br bond (87 kcal/mol), making the hydrogen abstraction step by a chlorine radical more exothermic and faster than by a bromine radical. stackexchange.commasterorganicchemistry.com

In the context of preparing dihalopyrimidines from dihydroxypyrimidines (a common synthetic route), halogenating agents like phosphorus oxychloride (POCl₃) for chlorination or phosphorus tribromide (PBr₃) and phosphorus oxybromide (POBr₃) for bromination are used. The greater reactivity of chlorinating agents can sometimes lead to undesired side reactions or over-halogenation if conditions are not carefully controlled. Bromination, being a less vigorous process, can offer better control and higher yields of the desired dibrominated product.

Table 1: Comparison of Chlorination and Bromination Characteristics

| Characteristic | Chlorination | Bromination |

|---|---|---|

| Reactivity | Higher | Lower |

| Selectivity | Lower | Higher libretexts.org |

| Key Reaction Step (Radical) | Exothermic masterorganicchemistry.com | Endothermic masterorganicchemistry.com |

| Transition State (Radical) | "Early" (Reactant-like) masterorganicchemistry.com | "Late" (Product-like) masterorganicchemistry.com |

| Common Reagents (from diols) | POCl₃, SOCl₂ | PBr₃, POBr₃ |

Indirect Synthesis and Derivatization Strategies

Beyond the direct halogenation of pyrimidine precursors, indirect methods involving the derivatization of already halogenated pyrimidines are crucial for synthesizing complex molecules like this compound and its analogs. These strategies rely on the reactivity of the carbon-halogen bonds on the pyrimidine ring, which can be selectively targeted by various nucleophiles to introduce new functional groups.

Functionalization of Halogenated Pyrimidines

Halogen atoms on a pyrimidine ring, particularly at the C2, C4, and C6 positions, are susceptible to displacement. This is because the electron-withdrawing nitrogen atoms within the aromatic ring decrease the electron density at these carbon atoms, making them electrophilic and thus prime targets for nucleophilic attack. youtube.comlibretexts.org The primary mechanism for this functionalization is Nucleophilic Aromatic Substitution (SNAr).

The SNAr mechanism is a two-step process that is central to the chemistry of halopyrimidines. nih.govnih.gov The reaction is initiated by the attack of a nucleophile on the carbon atom bearing a halogen (the leaving group). libretexts.org This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov In the second step, the leaving group (a halide ion) is expelled, restoring the aromaticity of the ring. youtube.comlibretexts.org

The reactivity of halogens in SNAr reactions typically follows the order F > Cl ≈ Br > I, which is counterintuitive to bond strength. nih.govresearchgate.net This "element effect" is because the rate-determining step is usually the initial attack of the nucleophile, which is facilitated by a more electronegative halogen that polarizes the C-X bond, making the carbon more electrophilic. nih.gov For pyrimidine systems, substitution is most favorable at the C4 and C6 positions, followed by the C2 position, due to the stabilizing effect of the adjacent nitrogen atoms on the anionic intermediate. stackexchange.com

Amination is the process of introducing an amino group into a molecule and is a cornerstone of SNAr chemistry on dihalopyrimidines. This reaction involves treating a dihalopyrimidine with an amine (R-NH₂), which acts as the nucleophile. For instance, reacting 2,4-diamino-6-chloropyrimidine with nucleophiles generated from alcohols and sodium hydride can yield 2,4-diamino-6-substituted pyrimidines. mdpi.com

The regioselectivity of amination on dihalopyrimidines can be controlled. In 2,4-dichloropyrimidines with an electron-withdrawing group at C5, nucleophilic attack by secondary amines typically occurs at the C4 position. However, using tertiary amine nucleophiles can shift the selectivity to the C2 position. nih.gov This control is vital for the selective synthesis of complex pyrimidine derivatives. Acid-promoted amination of chloropyrimidines has also been studied, with the reaction rate being influenced by the solvent and the basicity of the reacting aniline (B41778) derivative. preprints.org

Table 2: Examples of Amination Reactions on Halopyrimidines

| Substrate | Nucleophile | Conditions | Product | Reference |

|---|---|---|---|---|

| 2,4-Diamino-6-chloropyrimidine | (S)-2,3-isopropylideneglycerol / NaH | Dry DMSO, 90°C | 2,4-Diamino-6-((S)-2,2-dimethyl-1,3-dioxolan-4-yl)methoxypyrimidine | mdpi.com |

| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Aniline Derivatives | Water, 0.1 eq. HCl | 4-Anilino-7H-pyrrolo[2,3-d]pyrimidine Derivatives | preprints.org |

| 5-Substituted-2,4-dichloropyrimidine | Tertiary Amines | - | C2-aminated pyrimidine | nih.gov |

Solvolysis is a specific type of nucleophilic substitution where the solvent itself acts as the nucleophile. openaccesspub.org In the context of dihalopyrimidines, if the reaction is conducted in a nucleophilic solvent such as water or an alcohol, the solvent molecules can compete with the intended nucleophile and displace a halogen atom. This often results in the formation of undesired hydroxy- or alkoxy-pyrimidine byproducts.

A condensation reaction is a chemical reaction where two molecules combine to form a larger molecule, with the simultaneous loss of a small molecule such as water, ammonia (B1221849), or an alcohol. wikipedia.org In pyrimidine chemistry, the amino and halogen groups can participate in various condensation reactions to build more complex heterocyclic systems.

For example, 2- and 4-aminopyrimidines can undergo condensation with chloroformylsulphur chloride to form fused 1,2,4-thiadiazolone systems. rsc.org Another synthetic approach involves the condensation of intermediate chalcones (formed from benzaldehydes and acetophenones) with guanidine hydrochloride to synthesize 2-amino-4,6-diarylpyrimidine derivatives. rsc.org While this latter example builds the pyrimidine ring itself, it illustrates the principle of condensation in accessing substituted aminopyrimidines. The Biginelli reaction is another well-known multi-component condensation that produces dihydropyrimidines. nih.govwikipedia.org These reactions highlight the versatility of the pyrimidine scaffold in creating diverse and complex molecular architectures.

Cross-Coupling Reactions for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, allowing for the substitution of the bromine atoms at the C4 and C6 positions of the this compound core. These reactions enable the introduction of a wide variety of aryl, heteroaryl, and alkenyl groups.

The Suzuki-Miyaura coupling is a versatile method for C-C bond formation that involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.org The catalytic cycle generally involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

For dihalogenated pyrimidines, such as 2,4-dichloropyrimidine, studies have shown that these reactions can be highly regioselective. mdpi.com Microwave-assisted Suzuki coupling has proven to be an efficient method for these transformations, often providing the desired products in good to excellent yields with short reaction times. mdpi.com The reaction typically occurs preferentially at the more reactive C4 position of the pyrimidine ring. mdpi.com

A typical catalytic system for the Suzuki coupling of halogenated pyrimidines includes a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as potassium carbonate. mdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyrimidines

| Parameter | Condition |

|---|---|

| Halopyrimidine | 2,4-Dichloropyrimidine |

| Boronic Acid | Aryl or Heteroaryl Boronic Acids |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) |

| Base | Potassium Carbonate (K₂CO₃) |

| Solvent | Dioxane/Water |

| Heating | Microwave Irradiation |

This table illustrates common conditions for related compounds, which are applicable to this compound.

The Stille reaction is another powerful palladium-catalyzed cross-coupling method that forms C-C bonds by reacting an organotin compound (organostannane) with an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org A key advantage of Stille coupling is the stability of organostannane reagents to air and moisture. wikipedia.org The reaction mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orglibretexts.org

The reaction is tolerant of a wide array of functional groups, making it particularly useful in complex molecule synthesis. uwindsor.ca Additives such as copper(I) iodide (CuI) can significantly accelerate the reaction rate, believed to be due to the scavenging of free phosphine (B1218219) ligands that can inhibit the transmetalation step. harvard.edu

Table 2: General Parameters for the Stille Reaction

| Component | Examples |

|---|---|

| Organic Halide | Aryl/Vinyl Halides (e.g., this compound) |

| Organostannane | R-Sn(Alkyl)₃ (e.g., Aryl-SnBu₃, Vinyl-SnBu₃) |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |

| Ligand | Triphenylphosphine (PPh₃), Triphenylarsine (AsPh₃) |

| Additive | Copper(I) Iodide (CuI), Lithium Chloride (LiCl) |

| Solvent | DMF, Toluene, Dioxane |

This table provides a general overview of components used in Stille couplings.

The reaction's primary drawback is the toxicity and difficulty in removing organotin byproducts from the final product. organic-chemistry.org

The Heck reaction, or Mizoroki-Heck reaction, involves the palladium-catalyzed coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene. wikipedia.org The reaction requires a base to regenerate the active Pd(0) catalyst in the final step of the catalytic cycle. wikipedia.orglibretexts.org Typical catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in the presence of phosphine ligands. wikipedia.org

The Heck reaction is a valuable method for the vinylation of aryl and vinyl halides. organic-chemistry.org The general mechanism involves the oxidative addition of the halide to the palladium catalyst, followed by migratory insertion of the alkene, and finally, a β-hydride elimination step to release the product. libretexts.org Microwave irradiation has been successfully employed to accelerate Heck reactions, reducing reaction times and often improving yields. nih.gov

Table 3: Common Reagents and Conditions for the Heck Reaction

| Component | Examples |

|---|---|

| Unsaturated Halide | Aryl Bromides (e.g., this compound) |

| Alkene | Acrylates, Styrene |

| Catalyst | Palladium(II) Acetate (Pd(OAc)₂), (Ph₃P)₂PdCl₂ |

| Base | Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃) |

| Solvent | DMF, Acetonitrile |

This table summarizes typical components for executing a Heck reaction.

Synthetic Routes to Related Pyrimidine and Pyridine (B92270) Systems (for comparative analysis)

An alternative and common strategy for synthesizing 2-amino-4,6-diarylpyrimidines does not rely on a pre-formed pyrimidine ring. Instead, it involves a condensation reaction. One prominent method is the reaction of substituted chalcones with guanidinium (B1211019) carbonate or guanidine hydrochloride in a suitable solvent like DMF. rsc.orgrasayanjournal.co.in

This synthesis occurs in two conceptual steps:

Chalcone (B49325) Formation : An aldol (B89426) condensation between a substituted benzaldehyde (B42025) and a substituted acetophenone (B1666503) produces an intermediate chalcone. rsc.org

Pyrimidine Ring Closure : The chalcone undergoes a cyclocondensation reaction with guanidine, which provides the N-C-N backbone of the pyrimidine ring, to form the final 2-amino-4,6-diarylpyrimidine product. rsc.orgrasayanjournal.co.in

This approach allows for significant diversity in the aryl groups at the 4- and 6-positions by simply varying the starting benzaldehyde and acetophenone. Microwave-assisted synthesis has been shown to be an effective method for accelerating this two-step process. rsc.org Another variation involves reacting α-bromochalcones with guanidine in the presence of sodium carbonate. researchgate.net

For comparative purposes, the synthesis of 2-amino-4-bromopyridine, a related monobrominated heteroaromatic amine, can be achieved through several distinct routes.

One method starts from 2,4-dibromopyridine-N-oxide. This starting material undergoes an ammoniation reaction with ammonia water, followed by a reduction step to yield 2-amino-4-bromopyridine. This two-step process is reported to have a high total yield suitable for larger-scale production. google.com

Another synthetic pathway begins with the more accessible 2-amino-4-methylpyridine. The synthesis involves the following sequence:

Protection : The amino group is protected, for example, through acetylation. google.com

Oxidation : The methyl group is oxidized to a carboxylic acid. google.com

Rearrangement : A Curtius or a similar rearrangement (e.g., using diphenylphosphoryl azide, DPPA) converts the carboxylic acid to a protected amino group. google.com

Halogenation/Deprotection : Treatment with hydrobromic acid accomplishes both the Sandmeyer-type conversion of the amino group to a bromine atom and the deprotection of the other amino group to furnish 2-amino-4-bromopyridine. google.com

A third route utilizes 4-bromopyridine (B75155) hydrochloride, which is subjected to esterification, followed by amination to form an amide, and finally a Hofmann degradation reaction to produce the target 2-amino-4-bromopyridine. guidechem.comchemicalbook.com

Derivatization of 2-Aminopyridine (B139424)

The synthesis of brominated heterocyclic compounds is a significant area of research in organic chemistry. While the target compound of this article is this compound, the specified precursor for this section is 2-aminopyridine. It is important to note that 2-aminopyridine possesses a pyridine ring (a six-membered heterocycle with one nitrogen atom), whereas pyrimidines contain two nitrogen atoms in their ring structure. Therefore, a direct derivatization such as electrophilic bromination on 2-aminopyridine results in the substitution of hydrogen atoms on the pyridine ring, rather than a ring transformation to a pyrimidine.

Research into the bromination of 2-aminopyridine has shown that the reaction conditions significantly influence the resulting products. Typically, the reaction of 2-aminopyridine with bromine does not yield pyrimidine derivatives but rather various brominated aminopyridines.

Detailed research findings indicate that the bromination of 2-aminopyridine at room temperature tends to produce a mixture of 2-amino-5-bromopyridine (B118841) and 2-amino-3,5-dibromopyridine. researchgate.net High-temperature, gas-phase bromination leads to a more complex mixture of products. When 2-aminopyridine and bromine vapor are passed over pumice at 500°C, a complex mixture is formed containing multiple mono-, di-, and tri-brominated aminopyridines. researchgate.net The isolated dibromo-compounds from this high-temperature process include 2-amino-3,5-dibromopyridine, 2-amino-3,6-dibromopyridine, and 2-amino-5,6-dibromopyridine. researchgate.net

The following table summarizes the products obtained from the derivatization of 2-aminopyridine under different bromination conditions.

| Reaction Condition | Brominating Agent | Major Products | Reference |

|---|---|---|---|

| Room Temperature | Bromine | 2-Amino-5-bromopyridine, 2-Amino-3,5-dibromopyridine | researchgate.net |

| Gas Phase, 500°C (over pumice) | Bromine Vapor | 2-Amino-3-bromopyridine, 2-Amino-5-bromopyridine, 2-Amino-6-bromopyridine, 2-Amino-3,5-dibromopyridine, 2-Amino-3,6-dibromopyridine, 2-Amino-5,6-dibromopyridine, 2-Amino-3,5,6-tribromopyridine | researchgate.net |

These findings demonstrate that while 2-aminopyridine can be readily derivatized through bromination, the resulting products are substituted pyridines. The synthesis of the target compound, this compound, requires a synthetic route starting from a pyrimidine core.

Reactivity and Reaction Mechanisms of 2 Amino 4,6 Dibromopyrimidine

Mechanistic Investigations of Nucleophilic Substitutions

SNAr Mechanisms in Halogenated Pyrimidines

The primary mechanism governing nucleophilic substitution on 2-Amino-4,6-dibromopyrimidine is the Nucleophilic Aromatic Substitution (SNAr) pathway. This reaction is characteristic of electron-poor aromatic and heteroaromatic systems bearing a good leaving group.

The pyrimidine (B1678525) ring is inherently electron-deficient due to the presence of two nitrogen atoms, which exert an inductive electron-withdrawing effect. This effect is most pronounced at the positions ortho and para to the ring nitrogens (positions 2, 4, and 6). The bromine atoms at the C4 and C6 positions further deplete the electron density of the ring, making these sites highly electrophilic and susceptible to attack by nucleophiles. mdpi.com

The SNAr mechanism proceeds via a two-step addition-elimination process:

Addition of the Nucleophile : A nucleophile attacks one of the bromine-bearing carbon atoms (C4 or C6), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govyoutube.com

Elimination of the Leaving Group : The aromaticity of the pyrimidine ring is restored by the expulsion of a bromide ion (Br⁻), which is a good leaving group.

| Nucleophile Type | Example | Reaction Outcome on Dihalopyrimidines | Reference |

|---|---|---|---|

| Amines (Primary/Secondary) | Indoline, Aliphatic amines | Substitution of one or both halogen atoms to form amino-pyrimidines. | mdpi.com |

| Alkoxides | Sodium methoxide (B1231860), Sodium ethoxide | Substitution of halogen atoms to form alkoxy-pyrimidines. Can compete with amination in alcoholic solvents. | mdpi.com |

| Thiols | Thiophenol | Formation of thioether derivatives. | researchgate.net |

Ring Transformations Induced by Nucleophiles

While SNAr reactions typically result in the substitution of the bromine atoms, under certain conditions, particularly with strong nucleophiles or at elevated temperatures, the pyrimidine ring itself can undergo transformation. These reactions often involve a nucleophilic attack followed by a ring-opening and subsequent ring-closing cascade.

For instance, reactions of pyrimidines with hydrazine (B178648) can lead to the formation of pyrazoles. researchgate.netresearchgate.net Similarly, treatment with ammonia (B1221849) or methylamine (B109427) at high temperatures can convert the pyrimidine ring into a substituted pyridine (B92270). researchgate.net These transformations proceed through open-chain intermediates. researchgate.net While these specific transformations have been documented for the parent pyrimidine or other derivatives, they represent a potential reaction pathway for this compound under forcing conditions, leading to the formation of different heterocyclic systems.

Role of Intermediates in Reaction Pathways

The central intermediate in the SNAr pathway is the Meisenheimer complex . nih.govmdpi.com The stability of this anionic σ-adduct is a key factor determining the reaction's feasibility and rate. For this compound, several features contribute to the stability of this intermediate:

Electron-Withdrawing Groups : The two ring nitrogen atoms and the two bromine atoms strongly withdraw electron density, which helps to delocalize and stabilize the negative charge of the intermediate. mdpi.com

Resonance Stabilization : The negative charge is delocalized across the pyrimidine ring and onto the electron-withdrawing substituents, creating multiple resonance structures that contribute to its stability. researchgate.net

Leaving Group Ability : The nature of the leaving group affects the second step of the reaction (re-aromatization). Bromine is an effective leaving group, which favors the forward reaction from the Meisenheimer complex to the final product.

In some SNAr reactions, the Meisenheimer complex is a transient species, while in others, particularly with highly electron-deficient rings, it can be stable enough to be observed or even isolated. mdpi.comresearchgate.net The stability of this intermediate can influence whether the reaction proceeds via a stepwise mechanism or a more concerted pathway. nih.gov

Catalysis in this compound Chemistry

Catalysis plays a pivotal role in expanding the synthetic utility of this compound, primarily by enabling carbon-carbon and carbon-heteroatom bond formations at the C4 and C6 positions.

Homogeneous Catalysis Applications

The carbon-bromine bonds in this compound are ideal handles for palladium-catalyzed cross-coupling reactions. These homogeneous catalytic systems are fundamental tools in modern organic synthesis for creating complex molecular architectures. nih.govlibretexts.org

Commonly employed reactions include:

Suzuki-Miyaura Coupling : Reaction with organoboron compounds (boronic acids or esters) to form C-C bonds, yielding aryl- or vinyl-substituted pyrimidines. libretexts.orgresearchgate.netsemanticscholar.org

Heck Coupling : Reaction with alkenes to introduce vinyl substituents.

Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, providing an alternative to direct SNAr for installing different amino groups.

Sonogashira Coupling : Reaction with terminal alkynes to form C-C triple bonds.

These reactions typically involve a palladium(0) catalyst, such as Tetrakis(triphenylphosphine)palladium(0), and proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. mdpi.com The choice of catalyst, ligands, and reaction conditions can sometimes allow for regioselective coupling at one of the two bromine positions. acs.orgresearchgate.net

| Coupling Reaction | Coupling Partner | Catalyst Precursor (Example) | Resulting Bond |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | C(pyrimidine)-C(aryl) |

| Heck | Alkene | Pd(OAc)₂ | C(pyrimidine)-C(alkenyl) |

| Buchwald-Hartwig | Amine | Pd₂(dba)₃ | C(pyrimidine)-N(amine) |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄ / CuI | C(pyrimidine)-C(alkynyl) |

Heterogeneous Catalysis for Pyrimidine Synthesis

While homogeneous catalysts are prevalent for functionalizing the pre-formed this compound ring, heterogeneous catalysts are also significant, particularly in the broader context of pyrimidine synthesis and modification.

For instance, supported palladium catalysts (e.g., Palladium on carbon, Pd/C) are widely used for catalytic hydrogenation. In the context of halogenated pyrimidines, this can be employed for dehalogenation reactions, where the C-Br bonds are reductively cleaved and replaced with C-H bonds. This process allows for the selective removal of one or both bromine atoms, providing access to less substituted aminopyrimidines.

Furthermore, heterogeneous catalysts are integral to the synthesis of the pyrimidine core itself, although this falls outside the direct reactivity of the title compound. Various solid acid and base catalysts are used to promote the condensation reactions that form the pyrimidine ring from acyclic precursors. mdpi.com

Tautomerism and Conformational Analysis

The tautomerism of aminopyrimidines is a critical aspect of their chemical behavior, influencing their reactivity, physical properties, and biological interactions. This compound can theoretically exist in several tautomeric forms, primarily involving proton transfer between the exocyclic amino group and the ring nitrogen atoms. The principal tautomers are the amino form and the imino forms.

A thorough search of scientific literature and chemical databases did not yield specific computational studies focused on the tautomeric forms of this compound. While computational methods such as Density Functional Theory (DFT) are commonly used to investigate the relative stabilities of tautomers for related compounds like 2-aminopyridines and substituted adenines, specific calculations for this compound are not publicly available. scispace.comnih.govnih.gov Such studies on analogous molecules typically involve optimizing the geometries of all possible tautomers and calculating their relative energies to determine the most stable form in the gas phase and in various solvents. scispace.comnih.gov

For other 2-aminopyrimidine (B69317) derivatives, the amino tautomer is generally found to be the most stable form. nih.govresearchgate.net However, without specific computational data for the dibrominated compound, a quantitative analysis of its tautomeric preferences remains unavailable.

The nature and position of substituents on the pyrimidine ring can significantly influence the position of the tautomeric equilibrium. Electron-withdrawing or electron-donating groups can alter the basicity of the ring nitrogens and the exocyclic amino group, thereby shifting the equilibrium towards one tautomer over another.

In the case of this compound, the bromine atoms at the 4 and 6 positions are expected to exert a strong electron-withdrawing effect. This effect would likely decrease the electron density in the pyrimidine ring and influence the proton affinity of the ring nitrogens. Studies on other heterocyclic systems, such as purines, have shown that halogen substituents can have a substantial impact on the stability of different tautomers. nih.gov For instance, research on 8-bromo-adenine has indicated that the substituent can alter the relative stabilities of the tautomeric forms. nih.gov

However, specific experimental or computational studies detailing the precise influence of the 4,6-dibromo substitution pattern on the tautomeric equilibrium of 2-aminopyrimidine are not available in the reviewed literature. Therefore, a detailed, data-driven discussion on how these specific bromo substituents affect the tautomeric equilibria of this compound cannot be provided at this time.

Advanced Spectroscopic and Computational Analysis of 2 Amino 4,6 Dibromopyrimidine

Detailed Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and purity of 2-amino-4,6-dibromopyrimidine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) and Raman spectroscopy offer detailed insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for confirming the substitution pattern and purity of this compound. Both ¹H and ¹³C NMR spectra provide critical information about the chemical environment of the hydrogen and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 2-amino-4,6-dichloropyrimidine (B145751), shows a characteristic signal for the proton at the 5-position of the pyrimidine (B1678525) ring. chemicalbook.com Similarly, for other amino-substituted pyrimidines, the amino protons typically appear as a singlet. semanticscholar.org For this compound, the C5-H proton would be expected to appear as a singlet, with its chemical shift influenced by the adjacent bromine atoms. The amino protons (-NH₂) would also likely present as a broad singlet.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all carbon atoms in the molecule. For 2-amino-4,6-dimethylpyrimidine, distinct signals are observed for the methyl carbons and the pyrimidine ring carbons. chemicalbook.com In the case of this compound, one would expect to observe signals for C2, C4/C6, and C5. The carbons bonded to bromine (C4 and C6) would be significantly influenced by the electronegativity of the halogen atoms. The chemical shifts in ¹³C NMR are sensitive to solvent polarity and intermolecular interactions. mdpi.com

| Nucleus | Predicted Chemical Shift Range (ppm) | Multiplicity |

| ¹H (C5-H) | 7.0 - 8.0 | Singlet |

| ¹H (-NH₂) | 5.0 - 7.0 | Broad Singlet |

| ¹³C (C2) | 150 - 165 | --- |

| ¹³C (C4/C6) | 155 - 170 | --- |

| ¹³C (C5) | 110 - 125 | --- |

Note: The predicted chemical shift ranges are estimates based on related structures and are subject to variation based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to validate the molecular weight and investigate the fragmentation pathways of this compound. The molecular weight of this compound is 252.89 g/mol . nih.gov The mass spectrum would show a molecular ion peak corresponding to this mass. Due to the presence of two bromine atoms, a characteristic isotopic pattern for Br₂ (approximately 1:2:1 ratio for M, M+2, and M+4) would be expected for the molecular ion and any bromine-containing fragments, which is a key indicator of the presence of two bromine atoms in the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for the amino group (N-H stretching and bending vibrations) and the pyrimidine ring (C-N and C-C stretching vibrations). For similar amino-substituted pyrimidines, N-H stretching vibrations are typically observed in the range of 3300-3500 cm⁻¹. asianpubs.orgmdpi.com The pyrimidine ring vibrations usually appear in the region of 1400-1600 cm⁻¹. ripublication.com

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly useful for observing non-polar bonds and symmetric vibrations. The FT-Raman spectrum of a related compound, 2-amino-4,6-dimethylpyrimidine, has been recorded and analyzed. ijera.com For this compound, Raman spectroscopy would provide further details on the skeletal vibrations of the pyrimidine ring and the C-Br bonds.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Spectroscopy Technique |

| N-H Asymmetric & Symmetric Stretching | 3300 - 3500 | IR, Raman |

| N-H Bending (Scissoring) | 1600 - 1650 | IR |

| Pyrimidine Ring Stretching | 1400 - 1600 | IR, Raman |

| C-Br Stretching | 500 - 700 | IR, Raman |

Quantum Chemical and Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and molecular dynamics simulations, offer a theoretical framework to understand the electronic structure, reactivity, and conformational dynamics of this compound.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., HOMO-LUMO energy gaps) and other electronic properties of molecules, which influences their reactivity. DFT calculations, often using methods like B3LYP, are employed to predict vibrational frequencies, which can then be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. researchgate.netnih.gov Such calculations have been successfully applied to related pyrimidine derivatives to achieve good agreement between observed and calculated wavenumbers. researchgate.netnih.gov These theoretical studies can also provide insights into molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO), which are crucial for understanding the molecule's reactivity and intermolecular interactions. nih.gov

Molecular Dynamics Simulations for Conformational Studies

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. mdpi.com While this compound is a relatively rigid molecule, MD simulations can be used to study its interactions with other molecules, such as solvents or biological macromolecules. rsc.org These simulations provide insights into the conformational preferences and dynamic behavior of the molecule in different environments. nih.gov For larger systems involving this compound, MD can help understand binding modes and the stability of complexes. rsc.org

Prediction of Spectroscopic Properties from First Principles

The prediction of spectroscopic properties from first principles, also known as ab initio quantum chemical calculations, provides a powerful tool for understanding the relationship between the molecular structure of this compound and its spectroscopic signatures. These computational methods allow for the elucidation of vibrational, electronic, and magnetic resonance properties, offering insights that complement and aid in the interpretation of experimental data.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common and effective methods for these predictions. researchgate.netphyschemres.org The process typically begins with the optimization of the ground-state molecular geometry of this compound. This is followed by the calculation of vibrational frequencies, electronic transition energies, and nuclear magnetic resonance (NMR) chemical shifts. nih.gov The choice of the functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) is crucial for the accuracy of the results. researchgate.netphyschemres.org

Vibrational Spectra (IR and Raman)

Theoretical vibrational spectra (Infrared and Raman) are predicted by calculating the second derivatives of the energy with respect to the nuclear positions. This analysis yields the harmonic vibrational frequencies and their corresponding intensities. For a more accurate comparison with experimental data, which is often recorded for solid samples, the calculated frequencies in the gas phase may be scaled using empirical factors to account for systematic errors in the theoretical model and intermolecular interactions in the condensed phase. nih.gov

The predicted vibrational modes can be assigned to specific molecular motions, such as the stretching and bending of C-N, C-Br, and N-H bonds, as well as the deformations of the pyrimidine ring. This detailed assignment is invaluable for interpreting the experimental IR and Raman spectra of this compound.

Below is a hypothetical data table illustrating the kind of results obtained from a DFT calculation for the vibrational frequencies of this compound, based on studies of similar molecules.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity | Assignment |

|---|---|---|---|---|

| ν(N-H) stretch | 3450 | High | Medium | Asymmetric stretching of the amino group |

| ν(N-H) stretch | 3350 | High | Medium | Symmetric stretching of the amino group |

| ν(C=N) stretch | 1620 | Medium | High | Pyrimidine ring stretching |

| δ(N-H) bend | 1580 | Medium | Low | Amino group scissoring |

| ν(C-Br) stretch | 650 | High | High | Stretching of the carbon-bromine bond |

Electronic Spectra (UV-Vis)

The electronic absorption properties of this compound can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net These calculations provide information about the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). The predicted absorption maxima (λmax) can then be compared with the experimental UV-Vis spectrum. The effect of different solvents on the electronic spectrum can also be modeled using various solvent models. rsc.org

The analysis of the molecular orbitals involved in the electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the charge transfer characteristics of the molecule upon excitation. researchgate.net

A representative table of predicted UV-Vis spectral data for this compound in a given solvent is shown below.

| Transition | Calculated Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S₀ → S₁ | 310 | 0.15 | HOMO → LUMO (π → π) |

| S₀ → S₂ | 275 | 0.28 | HOMO-1 → LUMO (π → π) |

| S₀ → S₃ | 240 | 0.05 | HOMO → LUMO+1 (n → π*) |

NMR Spectra

First-principles calculations can also predict the ¹H and ¹³C NMR chemical shifts of this compound. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. nih.gov The calculated chemical shifts are typically referenced to a standard compound, such as Tetramethylsilane (TMS), to allow for a direct comparison with experimental data. These theoretical predictions can aid in the assignment of the signals in the experimental NMR spectra to specific nuclei within the molecule.

An illustrative table of predicted ¹H and ¹³C NMR chemical shifts is provided below.

| Atom | Calculated Chemical Shift (ppm) |

|---|---|

| H (on N) | 7.5 |

| H (on C5) | 8.2 |

| C2 | 160.1 |

| C4/C6 | 155.8 |

| C5 | 115.3 |

The synergy between first-principles calculations and experimental spectroscopic techniques provides a comprehensive understanding of the molecular properties of this compound. While theoretical predictions offer a detailed picture at the molecular level, experimental data serves to validate and refine the computational models.

Applications and Emerging Research Areas of 2 Amino 4,6 Dibromopyrimidine Derivatives

Medicinal Chemistry and Pharmaceutical Applications

The inherent reactivity of the 2-amino-4,6-dibromopyrimidine core, characterized by the presence of an amino group and two reactive bromine atoms, allows for extensive chemical modifications. This structural adaptability is crucial for the design and synthesis of molecules with enhanced efficacy, selectivity, and pharmacokinetic properties.

This compound serves as a crucial building block for the synthesis of more complex and biologically active molecules. The bromine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, enabling the introduction of various functional groups and the construction of diverse molecular architectures. This reactivity has been exploited in the synthesis of a range of compounds with potential therapeutic applications.

While direct studies on this compound as a precursor are an area of ongoing research, the closely related 2-amino-4,6-dichloropyrimidine (B145751) has been extensively used in the synthesis of various bioactive compounds. For instance, it has been used as a starting material for the synthesis of β-glucuronidase inhibitors by reacting it with different amines. nih.gov This suggests a similar potential for this compound in generating libraries of compounds for screening against various biological targets.

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer. The 2-aminopyrimidine (B69317) scaffold is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of 2-amino-4,6-diarylpyrimidines have been synthesized and evaluated as potent inhibitors of ABL1 tyrosine kinase, which is associated with chronic myeloid leukemia. rsc.org

In one study, a series of 2-amino-4,6-diarylpyrimidine derivatives were synthesized, and their inhibitory activity against the K562 human chronic myelocytic leukemia cancer cell line and ABL1 tyrosine kinase was investigated. The results indicated that certain derivatives exhibited significant inhibitory potential. rsc.org For example, compound 1e demonstrated considerable inhibition against K562 cancer cells and ABL1 tyrosine kinase with IC50 values of 8.77 ± 0.55 μM and 3.35 ± 0.58 μM, respectively. rsc.org

| Compound | Target Cancer Cell Line | Target Kinase | IC50 (μM) against Cancer Cells | IC50 (μM) against Kinase |

| 1e | K562 (Chronic Myeloid Leukemia) | ABL1 Tyrosine Kinase | 8.77 ± 0.55 | 3.35 ± 0.58 |

This table presents the inhibitory activity of a 2-amino-4,6-diarylpyrimidine derivative against a specific cancer cell line and its target kinase.

Furthermore, 4,6-disubstituted pyrimidine (B1678525) derivatives have been investigated as inhibitors of Microtubule Affinity-Regulating Kinase 4 (MARK4), a therapeutic target in Alzheimer's disease. frontiersin.org The synthesis of these inhibitors often involves the use of 4,6-dichloropyrimidine as a starting material, highlighting the potential of halogenated 2-aminopyrimidines in this area. frontiersin.org

The emergence of multidrug-resistant microbial strains has created an urgent need for the development of novel antimicrobial agents. 2-Aminopyrimidine derivatives have shown significant promise in this regard, exhibiting a broad spectrum of activity against various bacterial and fungal pathogens. semanticscholar.orgresearchgate.netnih.gov

The synthesis of novel 2-amino-4,6-diarylpyrimidine derivatives has been a focus of research for their antibacterial properties. In one study, a series of these compounds were prepared and screened for their activity against both Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity when compared to the standard drug Sparfloxacin. semanticscholar.org

Another study focused on the synthesis and antimicrobial evaluation of 2-amino-4-(7-substituted/unsubstituted coumarin-3-yl)-6-(chlorosubstitutedphenyl) pyrimidines. Several of these compounds were found to be potent antibacterial agents. researchgate.net The structure-activity relationship studies revealed that the position of the chlorine atom on the phenyl ring was critical for antibacterial activity. researchgate.net

| Bacterial Strain | Compound 1 MIC (µg/mL) | Compound 2 MIC (µg/mL) | Compound 6 MIC (µg/mL) | Compound 8 MIC (µg/mL) | Ofloxacin MIC (µg/mL) |

| S. aureus | 6.25 | 6.25 | 6.25 | 6.25 | 12.5 |

| B. subtilis | 12.5 | 12.5 | 12.5 | 12.5 | 25 |

| E. coli | 25 | 25 | 25 | 25 | 50 |

| P. aeruginosa | 50 | 50 | 50 | 50 | 100 |

This table shows the Minimum Inhibitory Concentration (MIC) of selected 2-aminopyrimidine derivatives against various bacterial strains, compared to the standard antibiotic Ofloxacin. researchgate.net

The 2-aminopyrimidine scaffold is a key structural motif in a number of anticancer drugs. rsc.orgnih.govmdpi.com Research has demonstrated the potential of 2-amino-4,6-diarylpyrimidine derivatives as inhibitors of cancer cell proliferation. rsc.orgnih.gov A series of new 2-amino-4-aryl-6-pyridopyrimidines and their N-alkyl bromide derivatives were synthesized and evaluated for their anti-proliferative activities against various cancer cell lines, showing promising results. nih.gov

In addition to anticancer activity, pyrimidine derivatives have also been investigated for their anti-inflammatory properties. nih.gov 5-Substituted 2-amino-4,6-dichloropyrimidines have been shown to inhibit the production of nitric oxide (NO), a key mediator of inflammation. nih.gov The most effective compound in one study was 5-fluoro-2-amino-4,6-dichloropyrimidine, which exhibited an IC50 of 2 µM. nih.gov This suggests that derivatives of this compound could also possess potent anti-inflammatory activity.

| Compound | Cancer Cell Line | IC50 (µM) |

| 2-amino-4-aryl-6-pyridopyrimidine derivative | Hep3B | Data not specified |

| 2-amino-4-aryl-6-pyridopyrimidine derivative | A549 | Data not specified |

| 2-amino-4-aryl-6-pyridopyrimidine derivative | HeLa | Data not specified |

| 2-amino-4-aryl-6-pyridopyrimidine derivative | C6 | Data not specified |

| 2-amino-4-aryl-6-pyridopyrimidine derivative | HT29 | Data not specified |

| 2-amino-4-aryl-6-pyridopyrimidine derivative | MCF7 | Data not specified |

| 5-fluoro-2-amino-4,6-dichloropyrimidine | (Anti-inflammatory) | 2 |

This table summarizes the anticancer and anti-inflammatory activities of various pyrimidine derivatives. Note that specific IC50 values for the anticancer activity were not provided in the source material. nih.govnih.gov

Adenosine (B11128) receptors, particularly the A2A subtype, are involved in various physiological processes and are considered important therapeutic targets for neurological disorders such as Parkinson's disease. nih.govmanchester.ac.uk Several non-xanthine adenosine A2A receptor antagonists are based on the pyrimidine scaffold. wikipedia.org

A novel series of carbamate substituted 2-amino-4,6-diphenylpyrimidines has been evaluated as potential dual adenosine A1 and A2A receptor antagonists. nih.gov The majority of the synthesized compounds exhibited promising dual affinities, with A1Ki values ranging from 0.175 to 10.7 nM and A2AKi values ranging from 1.58 to 451 nM. nih.gov These findings highlight the potential of 2-aminopyrimidine derivatives in the development of treatments for neurodegenerative diseases.

| Compound | Adenosine A1 Receptor (Ki, nM) | Adenosine A2A Receptor (Ki, nM) |

| 4c (3-(2-amino-6-phenylpyrimidin-4-yl)phenyl morpholine-4-carboxylate) | 0.175 - 10.7 (range for series) | 1.58 - 451 (range for series) |

This table shows the binding affinities of a series of carbamate substituted 2-amino-4,6-diphenylpyrimidines for adenosine A1 and A2A receptors. nih.gov

Nucleoside analogues are a cornerstone of antiviral therapy. The modification of the pyrimidine base is a common strategy in the design of novel antiviral agents. nih.govnih.govresearchgate.netmdpi.comrsc.org While direct synthesis from this compound is an area for further exploration, the broader class of pyrimidine nucleoside analogues has demonstrated significant antiviral activity.

The synthesis of nucleosides and non-nucleosides based on 4,6-disubstituted-2-oxo-dihydropyridine-3-carbonitriles has been reported, with several compounds showing variable antiviral potential against a panel of DNA and RNA viruses. nih.govresearchgate.net Additionally, 2-hydroxyimino-6-aza-pyrimidine nucleosides have been synthesized and evaluated for their antiviral properties, with some derivatives showing moderate activity against Zika virus and human respiratory syncytial virus. rsc.org These studies underscore the potential of modified pyrimidine scaffolds in the development of new antiviral drugs.

Agrochemical Development

The structural backbone of aminopyrimidines is fundamental to the creation of various pesticides. The dibromo- derivative is a key precursor, enabling the synthesis of highly active and selective agrochemical products through the substitution of its bromine atoms.

Formulation of Herbicides and Fungicides

The 2-aminopyrimidine scaffold is a cornerstone in the synthesis of sulfonylurea herbicides, a class of compounds known for their high efficacy in controlling broadleaf weeds and grasses with minimal crop damage. nbinno.com Derivatives such as 2-amino-4,6-dimethoxypyrimidine and 2-amino-4,6-dimethylpyrimidine are vital intermediates in the production of numerous commercial herbicides. nbinno.comnbinno.com The synthesis of these active ingredients often involves replacing the halogen atoms of a precursor like this compound with methoxy or methyl groups.

Table 1: Herbicides Synthesized from 2-Aminopyrimidine Intermediates

| Herbicide | Precursor Derivative | Reference |

|---|---|---|

| Nicosulfuron | 2-Amino-4,6-dimethoxypyrimidine | nbinno.comnih.gov |

| Rimsulfuron | 2-Amino-4,6-dimethoxypyrimidine | nbinno.comnih.gov |

| Flazasulfuron | 2-Amino-4,6-dimethoxypyrimidine | nbinno.comnih.gov |

Beyond herbicides, aminopyrimidine derivatives have demonstrated significant potential in the development of fungicides. mdpi.com Research has shown that various substituted 2-aminopyrimidine compounds, including Schiff bases, exhibit potent antifungal activity against a range of plant-pathogenic fungi. egranth.ac.infrontiersin.org For instance, certain derivatives have shown high efficacy against fungi such as Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. frontiersin.org The versatility of the aminopyrimidine structure allows for the creation of molecules that can combat a wide spectrum of fungal diseases affecting crops. bohrium.comrjptonline.org

Pesticide Intermediates

This compound and its related di-substituted analogs are valuable intermediates in the broader pesticide market. made-in-china.comnih.gov Their utility stems from the reactivity of the pyrimidine ring and its substituents, which allows them to be incorporated into more complex molecular structures. As foundational chemical building blocks, these compounds are essential for the multi-step synthesis of a variety of crop protection products. nbinno.com The agrochemical industry relies on a steady supply of such intermediates to innovate and develop new solutions to challenges like pesticide resistance. nbinno.com For example, 2-amino-4,6-dimethoxypyrimidine is a known transformation product of several major pesticides, including bensulfuron-methyl, foramsulfuron, and nicosulfuron, highlighting its central role in the lifecycle of these agrochemicals. nih.gov

Materials Science and Polymer Chemistry

The unique electronic and structural characteristics of the 2-aminopyrimidine moiety make it a valuable component in the design of advanced materials, including specialty polymers, dyes, and coordination complexes.

Specialty Polymers and Functional Materials

The presence of two bromine atoms makes this compound an ideal monomer for synthesizing conjugated polymers through cross-coupling reactions like Suzuki or Stille coupling. rsc.orgrsc.org These reactions allow for the creation of donor-acceptor (D-A) type polymers, where the electron-deficient pyrimidine ring acts as the acceptor unit. By alternating these units with electron-rich donor molecules, polymers with specific electronic and optical properties can be designed for applications in optoelectronics. mdpi.com The functionalization of the polymer backbone with pyrimidine units can introduce new properties, making them suitable for use in advanced materials.

Building Blocks for Novel Dyes

The 2-aminopyrimidine structure is a useful scaffold for the synthesis of novel dyes, particularly azo dyes. The exocyclic amino group can be chemically converted into a diazonium salt, which is then reacted with a coupling component (such as a phenol or another aromatic amine) to form the characteristic azo (-N=N-) linkage. proquest.com This process allows for the creation of a diverse range of colored compounds. Pyrimidine-based azo dyes have been synthesized and investigated for their photophysical properties and potential applications as colorants for textiles and other materials. bohrium.comresearchgate.net The specific substituents on the pyrimidine and the coupling partner influence the final color and properties of the dye. researchgate.net

Coordination Chemistry Ligands

2-Aminopyrimidine and its derivatives are versatile ligands in coordination chemistry. nih.gov The nitrogen atoms of the pyrimidine ring and the exocyclic amino group can donate lone pairs of electrons to form coordinate bonds with various metal ions, including cobalt(II), nickel(II), copper(II), and silver(I). tandfonline.commdpi.comsciencenet.cn This coordination can lead to the formation of a wide range of structures, from simple mononuclear complexes to intricate, multi-dimensional coordination polymers or metal-organic frameworks (MOFs). nih.govresearchgate.net The resulting complexes have potential applications in catalysis, materials science, and as biologically active agents. mdpi.comvot.pl

Table 2: Examples of Metal Complexes with Aminopyrimidine Ligands

| Metal Ion | Aminopyrimidine Ligand | Resulting Complex Type | Reference |

|---|---|---|---|

| Cobalt(II), Nickel(II) | 2-Aminopyrimidine | Bis(2-aminopyrimidinium) tetrahalometallate | tandfonline.com |

| Silver(I) | 2-Amino-4,6-dimethylpyrimidine | Metal-Organic Framework (MOF) | sciencenet.cn |

| Copper(II) | 2-Aminopyrimidine | 2D Coordination Polymer | researchgate.net |

| Manganese(II), Palladium(II) | 2-Amino-4,6-dimethylpyrimidine | Mixed-Ligand Complex | mdpi.com |

Emerging Applications and Future Research Directions of this compound Derivatives

The unique electronic and structural characteristics of the this compound scaffold, which combine an electron-deficient aromatic system with versatile functional groups, have positioned its derivatives as compounds of significant interest in advanced materials science and catalysis. The presence of an amino group (a hydrogen bond donor), ring nitrogens (hydrogen bond acceptors), and bromine atoms (halogen bond donors) provides a rich platform for designing molecules with specific, targeted functionalities. This has led to burgeoning research in several high-tech fields, exploring applications far beyond traditional pharmaceutical chemistry. The following sections delve into the emerging applications and future research trajectories for derivatives of this promising heterocyclic compound.

Organocatalysis with Pyrimidine Scaffolds

The field of organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, is continually seeking new, efficient, and selective catalytic scaffolds. While the direct application of this compound derivatives as standalone organocatalysts is a nascent concept, the inherent chemical properties of the aminopyrimidine core suggest significant potential.

The foundational role of the aminopyrimidine moiety in catalysis is well-established in biocatalysis. The 4'-aminopyrimidine ring of the thiamin diphosphate (ThDP) cofactor, for instance, functions as an acid-base catalyst in crucial enzymatic C-C bond forming and breaking reactions. nih.govnih.gov In these systems, the aminopyrimidine ring facilitates proton transfer steps essential for the catalytic cycle. nih.gov This biological precedent underscores the intrinsic catalytic capability of the scaffold.

Furthermore, the presence of two bromine atoms on the pyrimidine ring introduces the prospect of leveraging halogen bonding (XB) in catalysis. Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species. nih.gov This interaction is gaining significant attention as a tool in organocatalysis, with the first examples of purely halogen-bond-based enantioselective catalysis having been recently reported. frontiersin.org The strength and directionality of halogen bonds can be used to activate substrates, stabilize transition states, and control stereochemistry. frontiersin.org Given that this compound features two potential halogen bond donor sites, its derivatives represent a promising, yet underexplored, class of potential organocatalysts for a variety of chemical transformations. Future research is anticipated to focus on designing chiral derivatives of this scaffold and exploring their efficacy in asymmetric synthesis, where the precise, directional nature of both hydrogen and halogen bonding can be exploited to achieve high levels of stereocontrol.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the design and synthesis of complex chemical systems through non-covalent interactions. Derivatives of this compound are ideal building blocks for supramolecular assembly due to the array of directional intermolecular forces they can exert.

The 2-aminopyrimidine fragment is a classic motif in crystal engineering, renowned for its predictable hydrogen bonding patterns. The amino group acts as a hydrogen bond donor, while the ring nitrogen atoms serve as acceptors. This complementarity leads to the robust formation of self-assembled dimers and extended networks. mdpi.comresearchgate.net X-ray crystallography studies on related aminopyrimidines, such as 4-amino-2,6-dichloropyrimidine and 5-bromo-4,6-diaminopyrimidine, have provided definitive experimental evidence for these N-H···N hydrogen bonding interactions, which dictate the packing in the solid state. iucr.org These interactions are a constant and reliable contributor to the structure of aminopyrimidine-containing solids. mdpi.comresearchgate.net

The most compelling feature of this compound in this context is the presence of bromine atoms, which can participate in halogen bonding. Halogen bonding is a strong, highly directional interaction that has emerged as a powerful tool for constructing complex supramolecular architectures. nih.govresearchgate.net The bromine atoms on the electron-poor pyrimidine ring can act as effective halogen bond donors, interacting with Lewis bases (e.g., anions, carbonyls, or other heteroatoms) to guide molecular self-assembly. This interaction is distinct from and complementary to hydrogen bonding, offering an orthogonal strategy for controlling crystal packing and designing functional materials. nih.gov The combination of both hydrogen and halogen bonding within a single, relatively simple molecule makes this compound derivatives exceptionally versatile synthons for the rational design of co-crystals, liquid crystals, and other complex molecular solids with tailored properties.

Table 1: Non-Covalent Interactions of the this compound Scaffold

| Interaction Type | Donor Group | Acceptor Group | Significance in Self-Assembly |

| Hydrogen Bond | 2-Amino Group (N-H) | Ring Nitrogen (N) | Formation of robust dimers and 1D/2D networks. mdpi.comresearchgate.netiucr.org |

| Hydrogen Bond | 2-Amino Group (N-H) | External Lewis Base (e.g., C=O) | Co-crystal formation and assembly with other functional molecules. rsc.org |

| Halogen Bond | 4,6-Bromo Atoms (C-Br) | External Lewis Base (e.g., N, O, S) | Highly directional control over 3D architecture; design of advanced materials. nih.govnih.gov |

| π-π Stacking | Pyrimidine Ring | Aromatic Ring | Stabilization of layered structures. |

Applications in Optoelectronics and Sensing

The pyrimidine ring is π-deficient, meaning it has an electron-withdrawing character. researchgate.net When substituted with an electron-donating group, such as an amino group, a "push-pull" electronic system is created. This intramolecular charge transfer (ICT) characteristic is fundamental to the design of materials with interesting photophysical properties, including fluorescence and non-linear optical activity. researchgate.netresearchgate.net Derivatives of this compound are thus promising candidates for applications in optoelectronics and chemical sensing.

Research into pyrimidine-based fluorescent chemosensors has demonstrated their effectiveness in detecting a variety of analytes. By modifying the pyrimidine scaffold with specific binding sites, researchers have developed highly selective and sensitive sensors for metal ions and changes in pH. nih.govrsc.orgresearchgate.net For example, a diaminopyrimidine-based sensor was developed for the detection of Cu²⁺ ions with a fluorescent detection limit as low as 0.014 µM. nih.gov Another derivative was shown to be a highly selective sensor for Al³⁺. researchgate.net The sensing mechanism often relies on the analyte binding to the molecule, which modulates the ICT process and results in a detectable change in the fluorescence or color of the compound. nih.gov

Beyond sensing, pyrimidine derivatives are being actively investigated as core components of advanced optoelectronic materials. They have been incorporated into emitters for organic light-emitting diodes (OLEDs), including those that function via thermally activated delayed fluorescence (TADF). nih.govrsc.org The ability to fine-tune the electronic properties of the pyrimidine core by changing substituents allows for the optimization of emission characteristics, leading to highly efficient devices. nih.gov The development of pyrimidine-based materials has resulted in green TADF-OLEDs with high external quantum efficiencies approaching 25%. nih.gov Future research will likely focus on synthesizing novel this compound derivatives with extended π-conjugation to shift their optical properties across the visible spectrum and to enhance their performance in devices like OLEDs, organic photovoltaics, and non-linear optical systems. researchgate.netmdpi.com

Table 2: Examples of Pyrimidine-Based Fluorescent and Colorimetric Sensors

| Pyrimidine Derivative Scaffold | Analyte | Sensing Method | Limit of Detection (LOD) |

| Diaminopyrimidine-based chemosensor (DAPCS) | Cu²⁺ | Fluorescence Quenching | 0.014 µM nih.gov |

| Diaminopyrimidine-based chemosensor (DAPCS) | Cu²⁺ | Colorimetric | 3.19 µM nih.gov |

| 2-amino-6-hydroxy-4-aryl-pyrimidine-5-carbonitrile | Al³⁺ | Fluorescence Quenching | 7.35 µg/mL researchgate.net |

| 2-(4,6-dimethylpyrimidin-2-yl)isoindoline-1,3-dione | pH | Colorimetric Change | Not specified rsc.org |

| Pyrimidine-based nanoparticle probe | Pseudomonas aeruginosa | Fluorescence Enhancement | 46 CFU rsc.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-amino-4,6-dibromopyrimidine, and what intermediates are critical in these pathways?

- Answer : The compound is typically synthesized via nucleophilic addition-elimination reactions using malonic ester derivatives (e.g., diethyl malonate) and guanidine precursors. Key intermediates include 2-amino-4,6-dihydroxypyrimidine, which undergoes halogenation (chlorination followed by bromination) using reagents like the Vilsmeier–Haack–Arnold system. Single-factor optimization (e.g., reaction time, pH, catalyst loading) improves yield .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Answer :

- 1H/13C NMR : Confirms substitution patterns and purity.

- Mass spectrometry : Validates molecular weight and fragmentation pathways.

- X-ray crystallography : Resolves solid-state conformation, hydrogen-bonding networks (e.g., N–H⋯N interactions), and molecular packing .

Q. How can researchers ensure safe handling of this compound in laboratory settings?

- Answer : Follow GHS guidelines for corrosive substances:

- Use PPE (gloves, goggles, lab coats).

- Work in fume hoods to avoid inhalation.

- Store away from ignition sources and incompatible reagents .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance halogenation efficiency in synthesizing this compound?

- Answer :

- Catalyst screening : Test transition metals (e.g., FeCl3) or Lewis acids to accelerate bromination.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reagent solubility.

- Single-factor experiments : Systematically vary temperature (60–120°C) and stoichiometry (Br2 equivalents) to maximize yield while minimizing side reactions .

Q. What strategies resolve contradictions in bioactivity data between halogenated and non-halogenated pyrimidine derivatives?

- Answer :

- Comparative bioassays : Test 2-amino-4,6-dichloro/dibromo analogs in parallel using in vitro models (e.g., nitric oxide inhibition in mouse peritoneal cells).

- Structure-activity relationship (SAR) analysis : Correlate halogen presence with IC50 values (e.g., 2 μM for 5-fluoro-2-amino-4,6-dichloropyrimidine vs. inactive dihydroxy analogs).

- Mechanistic studies : Use molecular docking to identify halogen-dependent target interactions (e.g., enzyme active sites) .

Q. How can computational methods guide the design of this compound derivatives with improved bioactivity?

- Answer :

- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.

- Molecular docking : Simulate binding affinities to biological targets (e.g., kinases, nitric oxide synthases).

- ADMET modeling : Forecast pharmacokinetic profiles (absorption, toxicity) to prioritize synthetic targets .

Q. What experimental approaches elucidate the mechanism of nitric oxide (NO) inhibition by halogenated pyrimidines?

- Answer :

- Dose-response assays : Determine IC50 values in immune-activated cells.

- Enzyme inhibition studies : Test direct interactions with iNOS (inducible nitric oxide synthase) via Western blot or activity assays.

- Metabolite profiling : Identify downstream signaling molecules (e.g., cyclic GMP) using LC-MS .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported bioactivity between structurally similar pyrimidine derivatives?

- Answer :

- Reproducibility checks : Replicate assays under standardized conditions (e.g., cell line, incubation time).